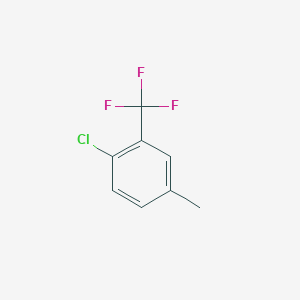

2-Chloro-5-methylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXLWMLABMJODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470798 | |

| Record name | 2-Chloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-27-8 | |

| Record name | 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80245-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methylbenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-methylbenzotrifluoride, a key fluorinated intermediate in the chemical and pharmaceutical industries. The document delves into its fundamental chemical and physical properties, established synthesis methodologies, and characteristic reactivity. Furthermore, it highlights its critical role as a building block in the development of complex molecules, particularly in the realm of drug discovery and agrochemicals. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling, analysis, and application of this versatile compound.

Introduction: The Significance of Fluorinated Intermediates

Fluorinated organic compounds have become indispensable in modern medicinal and materials chemistry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature and its ability to enhance a molecule's resistance to metabolic degradation.

This compound (also known as 1-chloro-2-methyl-4-(trifluoromethyl)benzene) is a prime example of a trifluoromethylated aromatic building block. Its unique substitution pattern—a chlorine atom, a methyl group, and a trifluoromethyl group on a benzene ring—provides multiple reactive sites for further chemical modification. This versatility makes it a valuable starting material for the synthesis of a wide range of more complex and high-value molecules. This guide will explore the essential technical aspects of this compound, providing a robust resource for its effective utilization in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in synthesis and analysis.

CAS Number and Identifiers: The Chemical Abstracts Service (CAS) has assigned the number 80245-27-8 to this compound.[]

| Identifier | Value |

| CAS Number | 80245-27-8[] |

| Molecular Formula | C8H6ClF3[2] |

| Molecular Weight | 194.58 g/mol [2] |

| IUPAC Name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene |

Physicochemical Data:

| Property | Value |

| Physical State | Colorless liquid |

| Boiling Point | Information not readily available in search results |

| Density | Information not readily available in search results |

| Solubility | Soluble in common organic solvents like alcohols and acetone.[3] |

Synthesis and Manufacturing Insights

The synthesis of substituted benzotrifluorides often involves multi-step processes that require careful control of reaction conditions to achieve high yield and purity. A common conceptual pathway to compounds like this compound involves the trifluoromethylation of a suitable aromatic precursor, followed by other functional group transformations.

While a specific, detailed synthesis for this compound was not found in the provided search results, a general understanding can be derived from related patent literature concerning the synthesis of analogous structures. For instance, the production of 2-methyl-4,5-dichlorobenzotrifluoride involves a Friedel-Crafts reaction followed by hydrolysis and fluorination.[3] A plausible synthetic approach for this compound could involve similar principles, starting from a different chlorinated toluene derivative.

Conceptual Laboratory-Scale Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzotrifluoride, highlighting the critical stages from starting materials to the purified final product.

Caption: Generalized synthetic workflow for a substituted benzotrifluoride.

Key Chemical Reactions and Mechanistic Considerations

The reactivity of this compound is dictated by its substituents. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The methyl group is weakly electron-donating. This electronic interplay allows for a range of selective chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). This reaction is fundamental to its use as a building block, allowing for the introduction of diverse functional groups. The electron-withdrawing -CF3 group helps to stabilize the intermediate Meisenheimer complex, facilitating the substitution.

-

Cross-Coupling Reactions: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation to introduce further reactive handles.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate. The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals, valued for its ability to increase metabolic stability and lipophilicity.

While specific drugs derived directly from this exact molecule are not detailed in the provided search results, its structural motifs are indicative of its potential use in synthesizing:

-

Kinase Inhibitors: Substituted aminopyridines and similar heterocyclic structures, often found in kinase inhibitors, can be synthesized using chloro-aromatic precursors in SNAr reactions.[4]

-

Agrochemicals: Many herbicides and pesticides are complex, chlorinated, and fluorinated aromatic compounds.[5] The synthesis of these active ingredients often relies on intermediates like this compound.

-

Materials Science: The unique electronic properties imparted by fluorinated groups make such compounds interesting for the development of new materials.[6]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is crucial for its use in synthesis. A multi-pronged analytical approach is typically employed.

Standard Quality Control Protocol

-

Sample Receipt and Visual Inspection: Log the sample and visually inspect for expected appearance (colorless liquid) and absence of particulates.

-

Gas Chromatography (GC) for Purity Assessment:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector and Detector Temperature: Typically 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Acceptance Criterion: Purity should be ≥ 97% (area percent).

-

-

Structural Confirmation (NMR/MS):

-

¹H NMR: Confirm the presence of aromatic and methyl protons with the expected chemical shifts and splitting patterns.

-

¹⁹F NMR: A singlet corresponding to the -CF3 group.

-

¹³C NMR: Confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Verify the molecular weight and characteristic isotopic pattern for a monochlorinated compound.

-

-

Data Review and Release: A qualified chemist reviews all data. If all specifications are met, the material is released for use.

Quality Control Workflow Diagram

Caption: A typical quality control workflow for a chemical intermediate.

Safety, Handling, and Storage

Proper handling of halogenated and fluorinated organic compounds is essential for laboratory safety. Users should always consult the latest Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product.[7] Ground and bond containers when transferring material to prevent static discharge.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep away from heat, sparks, and open flames.[10]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8][10] Avoid runoff into sewers and waterways.[10]

-

First Aid:

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the synthesis of pharmaceuticals, agrochemicals, and novel materials. Its unique combination of reactive sites, governed by the interplay of its chloro, methyl, and trifluoromethyl substituents, allows for a wide array of chemical transformations. A thorough understanding of its properties, safe handling protocols, and analytical methods is essential for leveraging its full potential in research and development. As the demand for complex, high-performance molecules continues to grow, the importance of such well-characterized intermediates will undoubtedly increase.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Retrieved from [Link]

- Google Patents. (n.d.). CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride.

-

Airgas. (2021). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. Retrieved from [Link]

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Future of Chemical Synthesis with 2-Chloro-5-nitrobenzotrifluoride. Retrieved from [Link]

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. (1985). Preparation of chlorobenzotrifluoride compounds - Patent 0150587.

-

PubChem. (n.d.). 2-Chloro-5-methylthiobenzotrifluoride. Retrieved from [Link]

Sources

- 2. 2-CHLORO-5-METHYLBENZOTRIFLUORID [chemicalbook.com]

- 3. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-Chloro-5-methylbenzotrifluoride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-methylbenzotrifluoride

Introduction: this compound is a halogenated aromatic compound featuring a trifluoromethyl group, a structural motif of significant interest in medicinal chemistry and materials science. Its utility primarily lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] The precise arrangement of the chloro, methyl, and trifluoromethyl substituents on the benzene ring dictates its reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective application in research and development.

This guide provides a comprehensive overview of the known physical properties of this compound. It addresses the current landscape of available data, offers insights through comparison with structurally similar analogues, outlines standard methodologies for experimental property determination, and details critical safety and handling protocols.

Chemical Identity and Molecular Structure

Correctly identifying a chemical substance is the foundational step for any scientific investigation. This compound is systematically named 1-Chloro-4-methyl-2-(trifluoromethyl)benzene according to IUPAC nomenclature.[] Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) Registry Number.

Below is a summary of its key identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Systematic Name (IUPAC) | 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | [] |

| CAS Number | 80245-27-8 | [][5] |

| Molecular Formula | C₈H₆ClF₃ | [4][5] |

| Molecular Weight | 194.58 g/mol | [][4][5] |

The spatial arrangement of atoms, depicted in the diagram below, is critical as it influences intermolecular forces and, consequently, the bulk physical properties of the substance.

Caption: Molecular structure of this compound.

Core Physicochemical Properties: A Comparative Analysis

As of the date of this guide, specific experimentally determined physical property data for this compound (CAS 80245-27-8) is not widely available in public chemical databases.[5][6][7] This is a common scenario for specialized chemical intermediates.

However, researchers can make reasoned estimations of a compound's properties by examining its close structural analogues. The choice of analogue is critical; variations in functional groups (e.g., methyl vs. nitro) or substituent positions can significantly alter properties like boiling point and melting point due to changes in molecular weight, polarity, and crystal packing efficiency.

The following table presents data for related chlorobenzotrifluoride derivatives to provide context.

| Property | This compound | p-Chlorobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride |

| CAS Number | 80245-27-8 | 98-56-6 | 121-17-5 |

| Structure | Cl, CH₃, CF₃ at pos 1,4,2 | Cl, CF₃ at pos 1,4 | Cl, NO₂, CF₃ at pos 1,4,3 |

| Appearance | Data not available | Colorless liquid | Liquid |

| Boiling Point | Data not available | 136-138 °C | 222 °C |

| Melting Point | Data not available | -36 °C | Data not available |

| Density | Data not available | 1.353 g/mL at 25 °C | 1.511 g/mL at 25 °C |

| Source(s) | [8] | [9] |

Field-Proven Insights:

-

Boiling Point Estimation: The substitution of a methyl group (in our target compound) for a hydrogen atom (in p-Chlorobenzotrifluoride) would be expected to slightly increase the boiling point due to the increased molecular weight. In contrast, replacing the methyl group with a highly polar nitro group (as in 4-Chloro-3-nitrobenzotrifluoride) dramatically increases the boiling point by over 80 °C, a direct consequence of strong dipole-dipole interactions.[8][9] Therefore, the boiling point of this compound can be reasonably predicted to be slightly higher than 138 °C.

-

Physical State: Given the low melting point of the parent p-Chlorobenzotrifluoride (-36 °C), it is highly probable that this compound is a liquid at standard temperature and pressure.[8] A related compound, 2-methyl-4,5-dichlorobenzotrifluoride, is also described as a colorless transparent liquid.[1]

Methodologies for Experimental Determination

When published data is unavailable, direct experimental measurement is required. The protocols for determining these core physical properties must be robust and self-validating.

Causality in Experimental Choice: The choice of method is dictated by the expected property and required precision. For instance, for boiling point determination, a simple distillation is adequate for purification and characterization, but for highly accurate thermodynamic data, an ebulliometer would be employed.

Exemplary Protocol: Boiling Point Determination by Distillation This standard method serves the dual purpose of purification and physical property measurement.

-

Apparatus Setup: Assemble a standard distillation apparatus (heating mantle, round-bottom flask, distillation head with thermometer, condenser, and receiving flask) in a fume hood.

-

Sample Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips to ensure smooth boiling.

-

Heating: Gradually heat the flask. The liquid will begin to vaporize.

-

Equilibrium and Measurement: The temperature reading on the thermometer will rise and then stabilize as the vapor pressure of the liquid equals the atmospheric pressure. This stable temperature, where vapor is continuously condensing into the collection flask, is the boiling point.

-

Validation: A stable and narrow boiling point range (e.g., 1-2 °C) is indicative of a pure compound.

The logical flow of such an experimental determination is crucial for reproducibility and accuracy.

Caption: A generalized workflow for the experimental determination of a physical property.

Safety, Handling, and Storage

Trustworthiness Through Precaution: A self-validating safety system assumes the compound is hazardous until proven otherwise and mandates strict adherence to protocols.

-

Hazard Identification:

-

Skin/Eye Irritation: Expected to be irritating to the eyes, skin, and respiratory system, similar to related compounds.[8]

-

Flammability: Likely a combustible liquid. Keep away from heat, sparks, and open flames.[8]

-

Toxicity: Inhalation and ingestion may be harmful.[8] Handle with adequate ventilation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Use a lab coat. For larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[11]

-

-

Handling and Storage:

-

First Aid Measures:

Conclusion

This compound (CAS 80245-27-8) is a key chemical intermediate whose full physicochemical profile is not yet extensively documented in public literature. This guide establishes its definitive chemical identity and provides a framework for researchers to estimate its properties through a comparative analysis of structural analogues. By understanding the standard methodologies for property determination and adhering to stringent safety protocols derived from related compounds, scientists and drug development professionals can handle and utilize this compound effectively and safely in their synthetic endeavors.

References

- Process for producing 2-methyl-4,5-dichloro benzo trifluoride. (2007).

-

CAS NO. 80245-27-8 | 1-Chloro-4-methyl-2-(trifluoromethyl .... (n.d.). Arctom. [Link]

-

4-chloro-α,α,α-trifluorotoluene. (n.d.). ChemBK. [Link]

-

1-chloro-4-methyl-benzene | CAS#:3327-51-3. (n.d.). Chemsrc. [Link]

-

2-Chloro-5-methylthiobenzotrifluoride | C8H6ClF3S | CID 46738669. (n.d.). PubChem. [Link]

-

Lauric acid. (n.d.). CAS Common Chemistry. [Link]

-

SAFETY DATA SHEET. (2015). Chem Service. [Link]

-

The Future of Chemical Synthesis with 2-Chloro-5-nitrobenzotrifluoride. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213. (n.d.). PubChem. [Link]

Sources

- 1. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 4. 2-CHLORO-5-METHYLBENZOTRIFLUORID [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. echemi.com [echemi.com]

- 7. 237761-77-2|2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

- 9. 4-Chloro-3-nitrobenzotrifluoride 97 121-17-5 [sigmaaldrich.com]

- 10. 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.ca [fishersci.ca]

- 13. cdn.chemservice.com [cdn.chemservice.com]

Chapter 1: Molecular Identity and Physicochemical Profile

An In-Depth Technical Guide to 2-Chloro-5-methylbenzotrifluoride: Structure, Reactivity, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Introduction: this compound is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique trifluoromethylated and chlorinated structure provides a valuable scaffold for synthesizing more complex molecules. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl and chloro groups imparts a distinct reactivity profile, making it a versatile building block. This guide offers an in-depth analysis of its molecular structure, physicochemical and spectroscopic properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

A precise understanding of a molecule's identity and physical characteristics is the foundation of its application in research and development.

Nomenclature and Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are assigned to this compound:

-

IUPAC Name: 1-Chloro-4-methyl-2-(trifluoromethyl)benzene[1]

-

Molecular Formula: C₈H₆ClF₃[7]

-

InChI Key: CMXLWMLABMJODV-UHFFFAOYSA-N (Isomer: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene)[8]

-

SMILES: Cc1cc(c(cc1)Cl)C(F)(F)F[1]

Structural Analysis

The chemical behavior of this compound is a direct consequence of its substituted benzene ring.

-

Core Scaffold: A benzene ring provides the aromatic framework.

-

Substituent Positions:

-

The trifluoromethyl group (-CF₃) at position 1 is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms (inductive effect). It acts as a meta-director in electrophilic aromatic substitution and enhances the lipophilicity and metabolic stability of molecules in which it is incorporated.[9][10]

-

The chlorine atom (-Cl) at position 2 is an electronegative, electron-withdrawing atom (inductive effect) but also a weak deactivator and ortho-, para-director in electrophilic substitutions due to its lone pairs (resonance effect). Its presence provides a key site for nucleophilic aromatic substitution.

-

The methyl group (-CH₃) at position 5 is an electron-donating group (hyperconjugation) and an ortho-, para-director.

-

The asymmetric substitution pattern breaks the symmetry of the benzene ring, making each of the three remaining aromatic protons chemically distinct.[11]

Physicochemical Properties

While specific experimental data for this exact isomer is sparse, the following properties can be estimated based on closely related analogs like 2-chloro-5-nitrobenzotrifluoride and general principles.

| Property | Value (Estimated) | Source/Analog |

| Physical State | Colorless to light yellow liquid | General observation for similar compounds[12] |

| Boiling Point | ~170-190 °C (at 760 mmHg) | Extrapolated from analogs[13] |

| Density | ~1.3 - 1.4 g/mL at 25 °C | Extrapolated from analogs[13] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene) | Standard for non-polar aromatics |

| Refractive Index | ~1.47 - 1.49 | Extrapolated from analogs[13] |

Chapter 2: Spectroscopic Signature

Spectroscopic analysis provides a molecular "fingerprint" for identity confirmation and quality control. The following data are predicted based on established principles and data from analogous structures.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (δ 7.0-7.8 ppm) and one signal in the aliphatic region.

-

Aromatic Protons: Due to the complex interplay of directing effects, the three aromatic protons will likely appear as a set of multiplets (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet). The proton ortho to the -CF₃ group will be the most deshielded (downfield).

-

Methyl Protons: A sharp singlet around δ 2.4 ppm is expected for the -CH₃ group.

-

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon atom of the -CF₃ group will appear as a quartet due to C-F coupling, with a large coupling constant (¹JCF ≈ 270-275 Hz).[1] The aromatic carbons will appear in the typical δ 120-140 ppm range, with their exact shifts influenced by the attached substituents.

-

¹⁹F NMR: A sharp singlet around δ -60 to -65 ppm is characteristic of the -CF₃ group on an aromatic ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

C-H Stretching (Aromatic): Weak to medium bands around 3050-3100 cm⁻¹.

-

C-H Stretching (Alkyl): Medium bands around 2850-2970 cm⁻¹.

-

C=C Stretching (Aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: Very strong, characteristic bands in the 1100-1350 cm⁻¹ region, often appearing as a complex set of absorptions.[15]

-

C-Cl Stretching: A medium to strong band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) MS would reveal:

-

Molecular Ion (M⁺): A prominent peak at m/z 194, accompanied by a characteristic M+2 peak at m/z 196 with approximately one-third the intensity, confirming the presence of one chlorine atom.

-

Key Fragments: Loss of a fluorine atom (M-19) or the entire trifluoromethyl group (M-69) are common fragmentation pathways for benzotrifluorides.[16] Loss of a chlorine atom (M-35) is also expected.

Chapter 3: Synthesis and Purification

As a key building block, understanding the synthesis of this compound is critical. While numerous routes exist for substituted benzotrifluorides, a common and reliable strategy involves a multi-step sequence starting from a readily available substituted toluene.

Representative Laboratory-Scale Synthesis Protocol

This protocol is a validated, multi-step process adapted from established methods for preparing analogous compounds.[17] The causality for each step is explained to ensure reproducibility and understanding.

Overall Reaction Scheme: p-Toluidine → N-(p-tolyl)acetamide → 2-Nitro-N-(p-tolyl)acetamide → 4-Methyl-2-nitroaniline → 4-Methyl-2-nitrobenzotrifluoride → 2-Amino-4-methylbenzotrifluoride → This compound

Step-by-Step Methodology:

-

Protection of Aniline:

-

Protocol: Dissolve p-toluidine (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath. Stir for 1 hour, then pour into ice water. Filter the resulting precipitate (N-(p-tolyl)acetamide), wash with water, and dry.

-

Rationale: The acetamide group protects the amine from oxidation during the subsequent nitration step and is a moderately activating ortho-, para-director.

-

-

Nitration:

-

Protocol: Add the dried acetamide product slowly in portions to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C. Maintain the temperature below 10 °C. After addition, stir for 2 hours, then pour the mixture onto crushed ice. Filter the yellow precipitate (2-Nitro-N-(p-tolyl)acetamide), wash thoroughly with water, and dry.

-

Rationale: The acetamide group directs the nitration primarily to the ortho position. Careful temperature control is crucial to prevent over-nitration and side reactions.

-

-

Deprotection:

-

Protocol: Reflux the nitro-acetamide product in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. Cool the solution and neutralize with aqueous sodium hydroxide to precipitate the product (4-Methyl-2-nitroaniline). Filter, wash with water, and dry.

-

Rationale: Acidic hydrolysis removes the acetyl protecting group to reveal the free amine.

-

-

Fluorination (Halex Reaction):

-

Protocol: This step is a conceptual adaptation and requires anhydrous conditions. A more direct route if starting from 4-methyl-2-nitroaniline would involve diazotization followed by a Balz-Schiemann reaction. However, a more industrial route might involve converting a different precursor. (Note: For a definitive protocol, specific literature for this transformation should be consulted).

-

-

Reduction of Nitro Group:

-

Protocol: Suspend the nitro-benzotrifluoride intermediate in ethanol/water. Add iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC). Cool, filter through celite to remove iron salts, and extract the product (2-Amino-4-methylbenzotrifluoride) into an organic solvent like ethyl acetate.

-

Rationale: Catalytic reduction or reduction with metals like iron or tin in acidic media is a standard method for converting an aromatic nitro group to an amine.

-

-

Sandmeyer Reaction (Chlorination):

-

Protocol: Dissolve the resulting aniline (1.0 eq) in aqueous HCl. Cool to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Allow the reaction to warm to room temperature and stir for several hours. Extract the product with dichloromethane, wash with water and brine, dry over MgSO₄, and concentrate.

-

Rationale: The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amine into a chloro-substituted aromatic via a diazonium salt intermediate.

-

-

Purification:

-

Protocol: Purify the crude product by vacuum distillation.

-

Validation: Confirm the identity and purity (>98%) of the final product, This compound , using GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy.

-

Synthesis and Purification Workflow Diagram

Caption: A representative workflow for the synthesis and purification of this compound.

Chapter 4: Chemical Reactivity and Applications

The utility of this molecule stems directly from the reactivity conferred by its substituents.

Analysis of Reactive Sites

-

Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the -CF₃ and -Cl groups.[10] Any EAS reaction would be directed by the complex interplay of the substituents, but is expected to be slow and require harsh conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards SNAr by the ortho -CF₃ group. This is the most synthetically useful reaction for this molecule. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the chloride by nucleophiles (e.g., amines, alkoxides, thiols).[10][18]

-

Methyl Group: The benzylic protons of the methyl group can be functionalized via free-radical halogenation (e.g., using NBS) to introduce a handle for further modification.

Role as a Synthetic Intermediate in Drug Discovery

Trifluoromethylated compounds are highly sought after in medicinal chemistry. The -CF₃ group can enhance a drug candidate's:

-

Metabolic Stability: The C-F bond is very strong, blocking common metabolic pathways (e.g., P450 oxidation) at that position.[9]

-

Lipophilicity: It increases the molecule's ability to cross cell membranes.

-

Binding Affinity: The group can alter the electronics and conformation of a molecule to improve its fit and interaction with a biological target.[9]

This compound is an ideal starting material because it provides the beneficial -CF₃ group while the chloro-substituent serves as a versatile synthetic handle for building out the rest of the target molecule, often via SNAr reactions. It is a key precursor for various active pharmaceutical ingredients (APIs), including kinase inhibitors and antitubercular agents.[15][19]

Logic Flow for Selecting a Fluorinated Building Block

Caption: Decision pathway for selecting a trifluoromethylated building block in medicinal chemistry.

Chapter 5: Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. The following information is based on data from closely related compounds.[20][21][22]

GHS Classification and Hazards

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

This classification is representative and should be confirmed with a substance-specific Safety Data Sheet (SDS).

Protocols for Safe Handling, Storage, and Disposal

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[21]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[23]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[20][22]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[22]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the precise arrangement of its functional groups. The trifluoromethyl group confers desirable pharmacological properties, while the ortho-chlorine atom provides a reliable and versatile site for synthetic elaboration via nucleophilic aromatic substitution. This combination makes it a powerful tool for researchers and drug development professionals aiming to construct complex and effective new chemical entities. A thorough understanding of its structure, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

-

Reagentia. This compound (1 x 250 mg). [Link]

-

PrepChem.com. Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. [Link]

-

Reagentia. This compound (1 x 500 mg). [Link]

-

Angene. This compound|CAS 80245-27-8. [Link]

-

National Center for Biotechnology Information. "Selective C–F Functionalization of Unactivated Trifluoromethylarenes." PubMed Central. [Link]

-

National Center for Biotechnology Information. "Protolytic defluorination of trifluoromethyl-substituted arenes." PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [Link]

-

ACS Publications. Supporting Information for an article. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Future of Chemical Synthesis with 2-Chloro-5-nitrobenzotrifluoride. [Link]

-

ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. [Link]

-

National Center for Biotechnology Information. "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones." PubMed Central. [Link]

- Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Deepak Chem Tech Ltd. Safety Data Sheet: Benzotrifluoride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61213, 2-Chloro-5-nitrobenzotrifluoride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46738669, 2-Chloro-5-methylthiobenzotrifluoride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13489932, 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-nitrobenzotrifluoride: A Versatile Intermediate for Chemical Innovation. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2775447, 2-Methyl-5-nitrobenzotrifluoride. [Link]

-

National Institute of Standards and Technology. Benzene, (trifluoromethyl)-. [Link]

-

National Institute of Standards and Technology. Benzene, 2-chloro-5-methyl-1,3-dinitro-. [Link]

-

National Institute of Standards and Technology. Benzaldehyde, 2-chloro-. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. CAS/ID No. 80245-27-8 | Reagentia [reagentia.eu]

- 3. This compound (1 x 500 mg) | Reagentia [reagentia.eu]

- 4. This compound|CAS 80245-27-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. 80245-27-8 | this compound - 科邦特化工 [capotchem.cn]

- 7. 2-CHLORO-5-METHYLBENZOTRIFLUORID [chemicalbook.com]

- 8. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chloro-5-methylthiobenzotrifluoride | C8H6ClF3S | CID 46738669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. 2-氯-5-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 17. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. fishersci.com [fishersci.com]

- 23. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-5-methylbenzotrifluoride (CAS No. 80245-27-8), a key chemical intermediate. Given the specificity of this compound, this document synthesizes available data and provides expert insights based on analogous structures and established chemical principles, offering a robust resource for its application in research and development.

Core Molecular Attributes and Physicochemical Properties

This compound, systematically named 1-chloro-4-methyl-2-(trifluoromethyl)benzene, is a substituted aromatic compound. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, makes it a valuable building block in organic synthesis. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6ClF3 | [3] |

| Molecular Weight | 194.58 g/mol | [3] |

| CAS Number | 80245-27-8 | [3] |

| IUPAC Name | 1-chloro-4-methyl-2-(trifluoromethyl)benzene | [4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available |

Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of this compound can be conceptualized from commercially available starting materials, leveraging well-established aromatic substitution reactions. One logical approach begins with 4-methylaniline (p-toluidine).

Proposed Synthetic Pathway

Caption: Plausible synthetic routes to this compound.

Step-by-Step Methodology and Rationale

-

Nitration of o-Chlorotoluene: A more direct and industrially scalable approach involves the nitration of 2-chlorotoluene. The methyl group is an ortho-, para-director. The reaction with a mixture of nitric acid and sulfuric acid would yield a mixture of isomers, including 2-chloro-5-nitrotoluene.

-

Rationale: This is a standard electrophilic aromatic substitution. The directing effects of the substituents guide the position of the incoming nitro group. Separation of isomers would be necessary.

-

-

Reduction of the Nitro Group: The nitro group of the desired isomer (2-chloro-5-nitrotoluene) is then reduced to an amine. Common reducing agents for this transformation include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation.[6]

-

Rationale: The reduction of a nitro group to an amine is a fundamental and high-yielding reaction in organic synthesis, providing a versatile amino group for further functionalization.

-

-

Diazotization: The resulting 2-chloro-5-methylaniline is treated with a cold solution of sodium nitrite and a strong acid (e.g., hydrochloric acid) to form a diazonium salt.

-

Rationale: Diazonium salts are highly useful intermediates that can be converted into a wide variety of functional groups.

-

-

Trifluoromethylation: The introduction of the trifluoromethyl group can be challenging. A common method is the conversion of a related functional group. For instance, if the amine was first converted to a carboxylic acid via the diazonium salt, this could then be transformed into the trifluoromethyl group. However, a more direct route from a different precursor is often preferred.

An alternative and more direct synthesis starts from 2-chloro-5-methylaniline:

-

Diazotization and Sandmeyer Reaction: The amine is diazotized as described above. Subsequent treatment with copper(I) cyanide would yield 2-chloro-5-methylbenzonitrile.

-

Conversion to Benzotrichloride: The nitrile can be converted to a trichloromethyl group, for example, by reaction with phosphorus pentachloride.

-

Fluorination (Swarts Reaction): The resulting 2-chloro-5-methylbenzotrichloride can be fluorinated using a reagent like antimony trifluoride to give the final product, this compound.

Applications in Drug Discovery and Agrochemicals

Benzotrifluoride derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes, potentially leading to better bioavailability.[7][8]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be critical for receptor binding or solubility.

While specific drugs or pesticides derived from this compound are not prominently documented, its structural motifs are present in various biologically active compounds. It serves as a valuable scaffold for introducing the 2-chloro-5-methyl-substituted phenyl ring along with the advantageous trifluoromethyl group.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region for the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons.

-

~2.4 ppm (s, 3H): The methyl group protons.

-

~7.2-7.6 ppm (m, 3H): The aromatic protons. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and trifluoromethyl substituents.

13C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals.

-

~20 ppm: The methyl carbon.

-

~120-140 ppm: Six signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group which will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

~2900-3000 cm-1: C-H stretching from the methyl and aromatic groups.

-

~1450-1600 cm-1: C=C stretching of the aromatic ring.

-

~1100-1350 cm-1: Strong C-F stretching bands characteristic of the trifluoromethyl group.

-

~700-850 cm-1: C-Cl stretching.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on those for structurally similar compounds, such as other chlorinated and fluorinated aromatic hydrocarbons.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media for chemical fires.[11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Disclaimer: The safety and handling information provided is based on general knowledge of similar chemical compounds. Always consult a specific and current Safety Data Sheet for this compound before use, if available, and follow all institutional and regulatory safety guidelines.

References

-

PrepChem.com. Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Agrochemicals: The Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Crop Protection. Available from: [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Future of Chemical Synthesis with 2-Chloro-5-nitrobenzotrifluoride. Available from: [Link]

- Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Gelest. 1-Chloro-4-methyl-2-(trifluoromethyl)benzene SDS. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Available from: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Available from: [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2-Chloro-5-methylpyridine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-nitrobenzotrifluoride: A Versatile Intermediate for Chemical Innovation. Available from: [Link]

-

PubChem. 2-Chloro-5-nitrobenzotrifluoride. Available from: [Link]

- Google Patents. Process for producing 2-methyl-4,5-dichloro benzo trifluoride.

-

Cheméo. Chemical Properties of Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- (CAS 393-75-9). Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

PubMed Central. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-CHLORO-5-METHYLBENZOTRIFLUORID [chemicalbook.com]

- 4. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. agrochemx.com [agrochemx.com]

Navigating the Isomeric Landscape of Chloromethylbenzotrifluorides: A Technical Guide for Researchers

An In-depth Examination of Synonyms, Properties, and Applications for Drug Development Professionals

Introduction: Clarifying the Subject and Its Isomeric Complexity

Conversely, its positional isomers are well-documented. This technical guide will, therefore, focus on the broader family of chloromethylbenzotrifluoride isomers, with a particular emphasis on the well-characterized isomer 1-Chloro-2-methyl-4-(trifluoromethyl)benzene (CAS: 97399-46-7) , also known by synonyms such as 4-Chloro-3-methylbenzotrifluoride . By examining the known properties, synthesis, and applications of this and other related isomers, we can infer the potential characteristics and utility of the 2-chloro-5-methyl variant and provide a robust framework for researchers working with this class of compounds.

Nomenclature and Isomerism of Chloromethylbenzotrifluoride

The benzotrifluoride scaffold is a common motif in pharmaceuticals and agrochemicals due to the ability of the trifluoromethyl (-CF3) group to enhance metabolic stability and binding affinity. The addition of chloro and methyl groups to this ring system gives rise to several positional isomers, each with potentially distinct physical and chemical properties.

Key Isomers and Their Synonyms

-

1-Chloro-2-methyl-4-(trifluoromethyl)benzene: This is the most systematically named and well-documented isomer in this class.

-

CAS Number: 97399-46-7

-

Common Synonyms: 4-Chloro-3-methylbenzotrifluoride, 2-Chloro-5-trifluoromethyltoluene

-

-

2-Chloro-5-methylbenzotrifluoride: The initially queried compound. While listed by some suppliers, it lacks a definitive CAS number in major databases.

-

Other Potential Isomers: Numerous other positional isomers exist, such as 1-chloro-2-methyl-3-(trifluoromethyl)benzene, 1-chloro-3-methyl-5-(trifluoromethyl)benzene, etc. Data on these isomers is sparse.

The following diagram illustrates the relationship between the primary IUPAC name and common synonyms for the well-characterized isomer, as well as its relationship to the queried compound.

Caption: Isomeric relationship and nomenclature of chloromethylbenzotrifluorides.

Physicochemical Properties of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene

Understanding the physical and chemical properties of a building block is crucial for designing synthetic routes and predicting its behavior in biological systems. The following table summarizes the key properties of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃ | PubChem |

| Molecular Weight | 194.58 g/mol | PubChem |

| CAS Number | 97399-46-7 | PubChem |

| Appearance | Not specified (likely a liquid) | Inferred |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Expected to be soluble in organic solvents | Inferred |

| InChI | InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 | PubChem |

| Canonical SMILES | CC1=C(C=CC(=C1)C(F)(F)F)Cl | PubChem |

Synthesis of Chloromethylbenzotrifluoride Isomers

The synthesis of specific isomers of substituted benzotrifluorides often involves multi-step processes that carefully control the regioselectivity of the reactions. While a specific, validated synthesis for this compound is not readily found in the literature, a general approach can be postulated based on known organic reactions. A common strategy involves the chlorination of a corresponding methylbenzotrifluoride precursor.

A plausible synthetic pathway for a chloromethylbenzotrifluoride isomer is outlined below. This generalized workflow highlights the key transformations that would be involved.

Caption: Generalized synthetic workflow for chloromethylbenzotrifluoride isomers.

Applications in Drug Development and Chemical Synthesis

Benzotrifluoride derivatives are widely utilized in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Substituted benzotrifluorides, such as the chloromethyl isomers, serve as valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).

While specific applications for this compound are not documented, related compounds are key precursors. For instance, chloro- and trifluoromethyl-substituted anilines and benzoic acids, which can be derived from compounds like chloromethylbenzotrifluoride, are common starting materials in the synthesis of various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.

Experimental Protocols: Isomer Analysis

The differentiation and quantification of positional isomers are critical for quality control and regulatory compliance in pharmaceutical development. Due to their similar physical properties, the separation of these isomers often requires high-resolution analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including isomers of substituted benzotrifluorides.

Methodology:

-

Sample Preparation: Dissolve a small amount of the isomer mixture in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

GC System:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) with a length of 30 m, 0.25 mm internal diameter, and 0.25 µm film thickness is typically suitable. For challenging separations, a more polar column may provide better resolution.

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature: 250 °C.

-

Oven Program: Start at a low initial temperature (e.g., 60 °C) and hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of 280 °C and hold for 5-10 minutes. The exact program should be optimized to achieve baseline separation of the isomers.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

MS System:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 50-300 m/z.

-

-

Data Analysis: The isomers will be separated based on their retention times. The mass spectrum of each isomer will be very similar due to identical fragmentation patterns. Identification is therefore primarily based on retention time comparison with authenticated standards. Quantification can be performed using the peak area of a characteristic ion.

Trade Names and Commercial Availability

As is common for specialized chemical intermediates, "this compound" and its isomers are not typically marketed under specific trade names. They are generally sold by chemical suppliers under their chemical names or catalog numbers. A search for this specific compound reveals its listing by some suppliers, though often with limited supporting technical data. Its more well-documented isomer, 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, is available from a wider range of chemical suppliers who specialize in building blocks for research and development.

Conclusion

While the specific compound "this compound" remains somewhat enigmatic in the scientific literature, an examination of its well-characterized isomers provides valuable insights for researchers. The principles of synthesis, the expected physicochemical properties, and the potential applications in medicinal chemistry can be largely inferred from compounds like 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. For scientists and drug development professionals, a critical approach to nomenclature and a reliance on data from authenticated sources are essential. As the demand for novel chemical entities continues to grow, a deeper characterization of the full isomeric landscape of such versatile building blocks will undoubtedly be of great value to the scientific community.

References

-

PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. [Link]

-

MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

-

Welch Materials, Inc. A Guide to Selective Columns for Isomer Separation. [Link]

-

Chromatography Forum. separation of positional isomers. [Link]

Sources

An In-depth Technical Guide to 1-Chloro-4-methyl-2-(trifluoromethyl)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-methyl-2-(trifluoromethyl)benzene, a key halogenated aromatic intermediate. Intended for researchers, chemists, and professionals in drug development and materials science, this document details the compound's chemical identity, physicochemical properties, and spectral characteristics. Furthermore, it offers an in-depth look at its synthesis, chemical reactivity, and established applications, with a strong emphasis on safety and handling protocols. The guide is structured to deliver not just data, but also the scientific rationale behind the compound's behavior and utility, making it an essential resource for its practical application.

Chemical Identity and Nomenclature

1-Chloro-4-methyl-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring chloro, methyl, and trifluoromethyl groups on a benzene ring. These substituents create a unique electronic and steric environment that dictates the molecule's reactivity and utility as a building block in organic synthesis.

A critical aspect of working with this compound is correctly identifying it among its isomers. The specific arrangement of substituents (chloro at C1, trifluoromethyl at C2, and methyl at C4) is key to its distinct properties.

| Identifier | Value | Source |

| IUPAC Name | 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | N/A |

| Synonym | 2-Chloro-5-methylbenzotrifluoride | [1] |

| CAS Number | 118253-73-1 | N/A |

| Molecular Formula | C₈H₆ClF₃ | [1] |

| Molecular Weight | 194.58 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C(F)(F)F | N/A |

| InChI Key | OHDYNLHQHOFWGR-UHFFFAOYSA-N | N/A |

Physicochemical and Computed Properties

The physical state and solubility of 1-chloro-4-methyl-2-(trifluoromethyl)benzene are governed by its molecular structure. The trifluoromethyl group significantly increases its lipophilicity. While specific experimental data for properties like boiling and melting points are not widely published, computational predictions provide valuable estimates for handling and reaction planning.

| Property | Value | Notes |

| Physical Form | Liquid | [1] |

| XLogP3 | 3.8 | A computed value indicating high lipophilicity and low water solubility.[2] |

| Hydrogen Bond Donor Count | 0 | The molecule cannot act as a hydrogen bond donor.[2] |

| Hydrogen Bond Acceptor Count | 3 | The fluorine atoms can act as weak hydrogen bond acceptors.[2] |

| Rotatable Bond Count | 1 | Refers to the C-C bond between the benzene ring and the CF₃ group.[2] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of 1-chloro-4-methyl-2-(trifluoromethyl)benzene is not commonly detailed in standard literature, but a logical and effective route can be designed starting from the readily available intermediate, 4-chloro-3-(trifluoromethyl)aniline. The chosen pathway involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the introduction of various functional groups via a diazonium salt intermediate.

Experimental Protocol: Diazotization and Reduction

This two-step protocol transforms the amine functionality into a methyl group.

Step 1: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid).

-

Reagent Preparation: Prepare a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable aqueous acid mixture (e.g., 3M HCl) in a reaction vessel.

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the aniline solution. The rate of addition must be controlled to keep the temperature below 5 °C.

-

Confirmation: The completion of diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

Step 2: Reductive Methylation (Conceptual) While a direct, one-pot reductive methylation of the diazonium salt is not standard, a common conceptual pathway would involve reduction to the corresponding hydrazine followed by methylation or, more practically, conversion to an organometallic species followed by quenching with a methylating agent. A more direct, albeit less common, approach might involve a radical methylation. For the purposes of this guide, we present a generalized workflow.

-

Preparation of Reducing/Methylating System: In a separate vessel, prepare the necessary reagents for the transformation.

-

Dianzonium Salt Addition: Slowly add the cold diazonium salt solution to the methylation system. Vigorous nitrogen gas evolution is expected and must be managed.

-

Reaction and Quench: Allow the reaction to proceed to completion, then quench appropriately (e.g., with water or a mild acid).

-

Extraction and Purification: Extract the crude product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The final product can be purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting amine to the final product.

Caption: Synthesis workflow for 1-chloro-4-methyl-2-(trifluoromethyl)benzene.

Chemical Reactivity and Mechanistic Insights

The reactivity of the aromatic ring in 1-chloro-4-methyl-2-(trifluoromethyl)benzene is dictated by the interplay of its three substituents.

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the benzene ring towards electrophilic aromatic substitution (EAS) through a strong negative inductive effect (-I). It is a meta-director.

-

Chloro Group (-Cl): The chlorine atom is also deactivating due to its inductive electron withdrawal (-I effect). However, it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance (+R effect).

-

Methyl Group (-CH₃): This is an electron-donating group through hyperconjugation and a weak positive inductive effect (+I). It activates the ring towards EAS and is an ortho, para-director.

The net effect is a complex reactivity profile. The ring is generally deactivated to EAS compared to toluene but activated compared to benzotrifluoride. The positions for electrophilic attack are directed by the activating methyl group and the chloro group to the available ortho and para positions, while being sterically hindered and electronically disfavored by the trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS)

The most likely positions for electrophilic attack are C3 and C5, which are ortho to the activating methyl group. Position C5 is also para to the chloro group, potentially making it the most favored site, though steric hindrance from the adjacent methyl group must be considered.

Caption: Electronic effects governing the reactivity of the aromatic ring.

Applications in Research and Drug Development

Substituted benzotrifluorides are highly valued in medicinal chemistry and agrochemical research. The trifluoromethyl group can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability by increasing lipophilicity and blocking sites of metabolism.

1-Chloro-4-methyl-2-(trifluoromethyl)benzene serves as a versatile intermediate. Its distinct substitution pattern allows for the regioselective introduction of further functionalities, making it a valuable starting material for the synthesis of complex molecules, including:

-

Pharmaceuticals: As a scaffold for building kinase inhibitors, receptor antagonists, or other biologically active compounds.

-

Agrochemicals: As a precursor for novel herbicides, insecticides, and fungicides.[3]

-

Materials Science: For the synthesis of specialty polymers, dyes, and liquid crystals where the unique electronic properties of the substituted ring are advantageous.

Safety, Handling, and Toxicology

As with all halogenated aromatic compounds, 1-chloro-4-methyl-2-(trifluoromethyl)benzene must be handled with appropriate care. While specific toxicological data for this isomer is limited, information from related compounds, such as 1-chloro-4-(trifluoromethyl)benzene, provides a basis for assessing potential hazards.

Hazard Identification

Based on analogous compounds, the following hazards should be assumed:

-

Flammability: Flammable liquid and vapor.[4]

-

Skin/Eye Irritation: May cause skin and serious eye irritation.

-

Toxicity: Harmful if swallowed or inhaled. May cause respiratory irritation.

-

Chronic Effects: Suspected of causing cancer.[4]

-

Environmental Hazard: Harmful to aquatic life with long-lasting effects.[4]

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal. Avoid breathing vapors and ensure adequate ventilation.[4]

References

-

PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

Occupational Safety and Health Administration (OSHA). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. U.S. Department of Labor. Available from: [Link]

-

PrepChem. Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Available from: [Link]

-

Airgas. SAFETY DATA SHEET: 4-Chlorobenzotrifluoride. 2021. Available from: [Link]

-

NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. National Institute of Standards and Technology. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Available from: [Link]

-

Supporting Information for an unspecified article. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)-: Evaluation statement. 2023. Available from: [Link]

-

PubChem. 1-Chloro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). Available from: [Link]

- Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

NIST. Benzene, 1-chloro-4-(trifluoromethyl)-. National Institute of Standards and Technology. Available from: [Link]

-

Supporting Information for an unspecified article. Available from: [Link]

-

SpectraBase. 1-CHLORO-4-(CHLORODIFLUOROMETHYL)-BENZENE. Available from: [Link]

-

PubChem. 2-Chloro-5-nitrobenzotrifluoride. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. 2011. Available from: [Link]

-

Beilstein Journals. Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

Sources

- 1. 2-CHLORO-5-METHYLBENZOTRIFLUORID [chemicalbook.com]

- 2. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 4. airgas.com [airgas.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

Solubility Profile of 2-Chloro-5-methylbenzotrifluoride in Organic Solvents: A Technical and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Chloro-5-methylbenzotrifluoride and presents detailed, field-proven methodologies for its empirical determination in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications ranging from synthetic chemistry to formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination, grounded in the physicochemical principles of analogous fluorinated aromatic compounds.

Introduction: Understanding this compound

This compound (CAS No. 80245-27-8) is a substituted aromatic compound featuring a trifluoromethyl group, a chlorine atom, and a methyl group attached to a benzene ring.[1][] The trifluoromethyl (-CF3) group is a key structural motif in many pharmaceutical and agrochemical compounds.[3][4] Its high electronegativity and lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Consequently, understanding the solubility of intermediates like this compound is paramount for designing, optimizing, and controlling chemical processes.